molecular formula C7H5FN2S B15134937 6-Fluoro-1,6-dihydrobenzimidazole-2-thione

6-Fluoro-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B15134937
M. Wt: 168.19 g/mol
InChI Key: BMOKBAREBFROSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 6th position and a thione group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,6-dihydrobenzimidazole-2-thione can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by fluorination at the 6th position. The reaction conditions typically involve:

    Cyclization: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base such as potassium hydroxide or sodium hydroxide.

    Fluorination: The resulting benzimidazole-2-thione is then fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding benzimidazole.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzimidazole.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

6-Fluoro-1,6-dihydrobenzimidazole-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The fluorine atom and thione group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the fluorine and thione groups.

    6-Fluorobenzimidazole: Similar structure but lacks the thione group.

    Benzimidazole-2-thione: Similar structure but lacks the fluorine atom.

Uniqueness

6-Fluoro-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both the fluorine atom and the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

6-fluoro-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11)

InChI Key

BMOKBAREBFROSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)NC2=CC1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.